Pyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 63237-88-7) is a bicyclic heterocyclic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . Its structure consists of a pyridine ring fused to a pyrazole ring, with a carboxylic acid substituent at the 2-position. The compound is commercially available in technical grade (≥97% purity) and is typically synthesized via 1,3-dipolar cycloaddition of 1-aminopyridinium species to acetylene dicarboxylates, followed by monodecarboxylation .
Key applications include its role as a building block in medicinal chemistry, particularly in the synthesis of dopamine D3 receptor ligands (e.g., FAUC 329) and pyrimidylpiperazine derivatives . Its rigid, planar structure enhances binding affinity to biological targets, while the carboxylic acid group facilitates further functionalization via amide coupling reactions .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNAOBAPQNTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427814 | |
| Record name | pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63237-88-7 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63237-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propiolate to yield this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient cyclization and minimal by-product formation. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Substitution Reactions
The carboxylic acid group undergoes nucleophilic substitution under basic conditions. For example:
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Esterification : Reacts with alcohols in acidic media to form esters.
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Amidation : Forms amides when treated with amines via coupling reagents.
Additionally, the amino group on the pyrazolo[1,5-a]pyridine core participates in substitution reactions. In one protocol, 30% NaOH hydrolyzes ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives to their carboxylic acid forms (88–94% yields) .
Cyclization and Cross-Dehydrogenative Coupling (CDC)
Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives form fused heterocycles via CDC reactions with β-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone). Key findings include:
| Condition | Yield (%) | Atmosphere | Acid (Equiv.) |
|---|---|---|---|
| Ethanol, 130°C, 18 h | 94 | O₂ | HOAc (6) |
| Ethanol, 130°C, 18 h | 74 | Air | HOAc (6) |
| Ethanol, 130°C, 18 h | 6 | Ar | HOAc (6) |
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Mechanism : Enolization of β-diketones followed by oxidative dehydrogenation and cyclization .
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Regioselectivity : Electron-withdrawing/donating substituents on the aryl ring do not significantly affect yields .
Hydrolysis and Decarboxylation
The carboxylic acid group undergoes hydrolysis under basic conditions:
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Ester Hydrolysis : 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester converts to its acid form using KOH/ethanol at room temperature .
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Decarboxylation : Heating in acidic media removes CO₂, yielding substituted pyrazolo[1,5-a]pyridines.
Multi-Component Reactions
Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives participate in tandem reactions:
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Example : Reaction with N-amino-2-iminopyridines and β-ketoesters forms pyrido[1,2-b]indazoles (72–85% yields) .
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Catalyst : Pyridine-2-carboxylic acid (P2CA) accelerates reactions via Brønsted acid catalysis, achieving yields up to 96% in 3 minutes .
Oxidative Functionalization
Molecular oxygen drives oxidative dehydrogenation in CDC reactions. For instance:
Scientific Research Applications
Introduction to Pyrazolo[1,5-a]pyridine-2-carboxylic acid
This compound is a heterocyclic compound that has garnered significant attention in various fields of research due to its versatile applications. This compound, characterized by its fused bicyclic structure, exhibits a carboxylic acid functional group that enhances its reactivity and makes it suitable for diverse applications in medicinal chemistry, agricultural chemistry, material science, biochemical research, and analytical chemistry.
Pharmaceutical Development
This compound plays a crucial role as an intermediate in the synthesis of several pharmaceuticals. It has been identified as a potential candidate for developing drugs targeting various neurological disorders. The compound's derivatives have shown promise as:
- Dopamine D2/D3/D4 antagonists
- Anti-herpetic agents
- p38 kinase inhibitors
- PI3 kinase inhibitors
- Antitubercular agents
- EP1 receptor antagonists
- 5HT3-antagonists
- Melatonin receptor ligands (MT1/MT2)
- Mcl-1/Bcl-xL dual inhibitors
- Corticotropin-releasing factor 1 antagonists .
These pharmacological activities highlight the compound's potential in drug discovery and development.
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals. Its incorporation into pesticides and herbicides enhances their efficacy, thereby improving crop yields. This application is particularly important in sustainable agriculture, where effective pest control is essential for food security.
Material Science
The compound is also significant in material science, where it is used to create advanced materials such as polymers and coatings. These materials exhibit improved thermal and mechanical properties, making them suitable for various industrial applications. The ability to modify the properties of materials through the inclusion of pyrazolo[1,5-a]pyridine derivatives allows for innovation in product development.
Biochemical Research
In biochemical research, this compound serves as a valuable tool in assays that study enzyme activities and metabolic pathways. Its ability to act as a fluorescent probe has been explored extensively; for instance, a derivative was synthesized to monitor intracellular pH changes with high sensitivity and selectivity . This capability is crucial for understanding cellular processes and disease mechanisms.
Analytical Chemistry
This compound is employed in analytical methods for detecting and quantifying other compounds. Its use in quality control across various industries underscores its importance in ensuring product safety and efficacy.
Case Study 1: Fluorescent Probes
A notable application of pyrazolo[1,5-a]pyridine derivatives is their use as fluorescent probes for pH monitoring in biological systems. A study demonstrated that a specific derivative exhibited a rapid response to acidic conditions (less than 10 seconds), with a high quantum yield () . This development opens avenues for real-time monitoring of pH in cellular environments, which is critical for studying metabolic processes.
Case Study 2: Synthesis and Catalysis
Research has also highlighted the use of pyrazolo[1,5-a]pyridine derivatives as catalysts in organic synthesis. For example, pyridine-2-carboxylic acid was shown to facilitate the green synthesis of pyrazolo[3,4-b]quinolinones efficiently . This demonstrates the compound's utility beyond its direct applications, contributing to sustainable chemistry practices.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- Examples : 5-Chloro-, 5-methoxy-, and unsubstituted variants (e.g., CAS: 63237-88-7 analogs) .
- Structural Difference : Replaces the pyrazole ring with a pyrrole ring.
- Impact : Increased electron-richness due to the pyrrole nitrogen, enhancing interactions with polar residues in enzyme active sites .
Halogenated Derivatives
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid
3-Bromothis compound
- CAS : 876379-77-0 .
- Application : Serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions .
Trifluoromethyl-Substituted Analogs
5-Trifluoromethylthis compound
- CAS : 876379-73-6 .
- Impact : The electron-withdrawing CF₃ group increases acidity (predicted pKa ≈ -4.14), enhancing solubility in polar solvents .
Pyrazolo[1,5-a]pyrimidine Carboxylic Acids
- Example : 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine .
- Structural Difference : Pyrimidine ring replaces pyridine.
- Impact : Improved selectivity for COX-2 inhibition (IC₅₀ < 0.1 μM) due to enhanced π-π stacking with hydrophobic enzyme pockets .
Comparative Data Table
Research Findings and Trends
- Synthetic Flexibility : The 2-carboxy derivative is more synthetically accessible than its 3-carboxy isomer, enabling scalable production of drug candidates .
- Pharmacokinetics : Halogenation and trifluoromethyl substitution significantly improve blood-brain barrier penetration, as seen in CNS-active compounds .
- Target Selectivity : Pyrazolo[1,5-a]pyrimidines outperform pyridine analogs in kinase inhibition due to their larger hydrophobic surface area .
Biological Activity
Pyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
Pyrazolo[1,5-a]pyridine derivatives have been studied for their potential as therapeutic agents in various diseases. The presence of the carboxylic acid functional group enhances solubility and bioavailability, making these compounds attractive for drug development.
Antitubercular Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antitubercular activity. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrated significant efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for these compounds ranged from less than 0.002 to 0.465 μg/mL against resistant strains, indicating strong antibacterial properties .
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | MIC (μg/mL) | Resistance Type |
|---|---|---|
| 6j | <0.002 | Drug Susceptible |
| 6j | <0.465 | rINH |
| 6j | <0.004 | rRMP |
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has also been explored. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and A549, with IC50 values often in the low micromolar range. Modifications to the structure, such as the introduction of hydroxyl groups, have been shown to enhance antiproliferative activity significantly .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazolo derivative | HeLa | 0.058 |
| Pyrazolo derivative | A549 | 0.035 |
| Pyrazolo derivative | MDA-MB-231 | 0.021 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Some derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways related to growth and differentiation . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
- Fluorescent Probes : A novel application involves using pyrazolo[1,5-a]pyridine as a fluorescent probe for monitoring pH in biological systems. This compound exhibited high quantum yield and selectivity for acidic environments, making it useful for imaging acidic organelles within cells .
Case Studies
Case Study 1: Antitubercular Agents
A study conducted on pyrazolo[1,5-a]pyridine derivatives highlighted their effectiveness against multi-drug resistant Mtb. Compound 6j was particularly noted for its low cytotoxicity and favorable pharmacokinetic profile, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
Another investigation into the antiproliferative effects showed that modifications to the pyrazolo structure significantly enhanced activity against various cancer cell lines. The presence of electron-donating groups improved interaction with cellular targets, leading to lower IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
